molecular formula C15H20N2O7 B13264966 Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate

Cat. No.: B13264966
M. Wt: 340.33 g/mol
InChI Key: SMPRKQDXVQWFGQ-UHFFFAOYSA-N
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Description

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group, and a nitrophenyl group. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate typically involves multiple steps, starting with the protection of the amino group using the tert-butoxycarbonyl (Boc) groupOne common method involves the reduction of a precursor compound using sodium borohydride in methanol at low temperatures (e.g., -40°C) to obtain the desired product with high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of cost-effective and non-toxic reagents, along with efficient purification techniques such as column chromatography, ensures the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate undergoes various types of chemical reactions, including:

    Reduction: The compound can be reduced using reagents like sodium borohydride.

    Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions.

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield alcohols, while oxidation reactions produce carbonyl compounds.

Scientific Research Applications

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The presence of the Boc protecting group and the nitrophenyl group allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate, also known by its CAS number 1955493-20-5, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₀H₁₉N₁O₅
Molecular Weight233.26 g/mol
Boiling PointNot available
Log P (octanol-water)1.93
SolubilityHigh
Hydrogen Bond Acceptors5
Hydrogen Bond Donors3

These properties suggest that the compound is likely to exhibit significant interactions in biological systems, which can be explored through various assays.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of derivatives similar to this compound. For instance, compounds containing similar functional groups have demonstrated high radical-scavenging activity in assays such as ABTS and FRAP. These assays measure the ability of a compound to donate electrons to free radicals, thus neutralizing them and preventing oxidative stress in biological systems .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the potential therapeutic applications of this compound. In vitro studies have shown that compounds with structural similarities can induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cell death. For example, a study reported IC50 values for related compounds ranging from 6.23 μM to 19.6 μM in inhibiting lipid peroxidation, indicating their effectiveness in combating oxidative damage .

Case Studies

  • Case Study on Antioxidant Properties :
    • A study evaluated the antioxidant activity of various derivatives using the TBARS assay. The results indicated that certain analogs exhibited IC50 values significantly lower than Trolox (91.8 μM), showcasing their potential as effective antioxidants in biological systems .
  • Cytotoxicity Assessment :
    • Research involving Mn(II)- and Zn(II)-based complexes derived from similar structures revealed promising cytotoxic effects against several cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .

Properties

Molecular Formula

C15H20N2O7

Molecular Weight

340.33 g/mol

IUPAC Name

methyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate

InChI

InChI=1S/C15H20N2O7/c1-15(2,3)24-14(20)16-11(13(19)23-4)12(18)9-5-7-10(8-6-9)17(21)22/h5-8,11-12,18H,1-4H3,(H,16,20)

InChI Key

SMPRKQDXVQWFGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)C(=O)OC

Origin of Product

United States

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